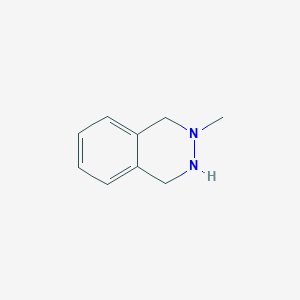
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, can be synthesized through various synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine hydrate, followed by cyclization and reduction steps . The reaction conditions typically include heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .
Industrial Production Methods
In industrial settings, the production of phthalazine derivatives often involves the use of continuous flow reactors to ensure efficient and scalable synthesis . The use of catalysts, such as palladium or nickel, can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can yield tetrahydrophthalazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the phthalazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include phthalazinone derivatives, tetrahydrophthalazine derivatives, and various substituted phthalazines .
Scientific Research Applications
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phthalazine, 1,2,3,4-tetrahydro-2-methyl-, involves its interaction with specific molecular targets and pathways. For example, phthalazine derivatives can inhibit enzymes such as phosphodiesterases, leading to various pharmacological effects . The compound’s ability to bind to receptors, such as gamma-aminobutyric acid (GABA) receptors, also contributes to its biological activities .
Comparison with Similar Compounds
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, can be compared with other similar compounds, such as:
Phthalazinone: A derivative with an oxygen atom in the ring, exhibiting different pharmacological properties.
Pyridazine: Another diazine compound with two adjacent nitrogen atoms, but with different biological activities.
Pyrazine: A six-membered ring with two nitrogen atoms, used in various medicinal chemistry applications.
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, stands out due to its unique combination of nitrogen atoms and its ability to undergo diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
20072-57-5 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-2,4-dihydro-1H-phthalazine |
InChI |
InChI=1S/C9H12N2/c1-11-7-9-5-3-2-4-8(9)6-10-11/h2-5,10H,6-7H2,1H3 |
InChI Key |
WGNWUNYXVSAESD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















